OVA (257-264), scrambled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

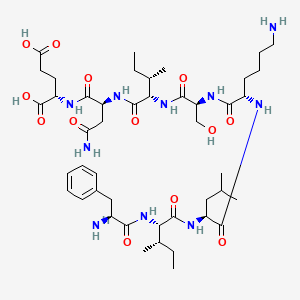

C45H74N10O13 |

|---|---|

Molecular Weight |

963.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C45H74N10O13/c1-7-25(5)36(54-38(60)28(47)21-27-14-10-9-11-15-27)43(65)51-31(20-24(3)4)40(62)49-29(16-12-13-19-46)39(61)53-33(23-56)42(64)55-37(26(6)8-2)44(66)52-32(22-34(48)57)41(63)50-30(45(67)68)17-18-35(58)59/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,65)(H,52,66)(H,53,61)(H,54,60)(H,55,64)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |

InChI Key |

DKXJXANQLUXCAB-RUTPOYCXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Scrambled Peptides in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of immunology, establishing the specificity of a biological effect is paramount to the validity of experimental findings. Peptides, short chains of amino acids, are central to many immunological processes, acting as T-cell epitopes, B-cell epitopes, and signaling molecules. To ensure that the observed biological activity of a synthetic peptide is due to its specific amino acid sequence and not merely its physicochemical properties, a robust negative control is essential. The gold standard for this purpose is the scrambled peptide .[1] This technical guide provides an in-depth overview of the role of scrambled peptides in immunology research, detailing their design, application in key experimental protocols, and interpretation of resulting data.

The Principle of the Scrambled Peptide Control

A scrambled peptide is synthesized to have the exact same amino acid composition and length as the active, or "native," peptide, but with the amino acid sequence randomized.[1][2] This design allows it to serve as a control for several factors, including:

-

Charge: The overall charge of the scrambled peptide is identical to the active peptide.

-

Molecular Weight: Both peptides have the same molecular weight.

-

Hydrophobicity: While the exact hydrophobic moment may differ, the overall hydrophobicity is similar due to the identical amino acid composition.

-

General Chemical Properties: The presence and number of specific chemical moieties are the same.

By using a scrambled peptide, researchers can differentiate between sequence-specific biological effects and non-specific interactions that may arise from the general physicochemical characteristics of the peptide.[1]

Design and Synthesis of Scrambled Peptides

The generation of a truly "inactive" scrambled peptide requires careful consideration. The goal is to create a sequence that is unlikely to possess any biological activity, particularly the one being studied. Random sequence generation is a common approach, but it's important to ensure that the scrambled sequence does not inadvertently create new, known functional motifs. Several online tools and software are available to generate scrambled peptide sequences from a given native peptide sequence. Once designed, scrambled peptides are synthesized using standard solid-phase peptide synthesis methods, the same as for the active peptide.

Applications of Scrambled Peptides in Immunological Research

Scrambled peptides are indispensable controls in a wide array of immunological assays. Their primary role is to validate that the biological effect of the peptide of interest is sequence-dependent.

T-Cell Epitope Mapping and T-Cell Activation Assays

In the identification and characterization of T-cell epitopes, it is crucial to demonstrate that T-cell activation is a specific response to a particular peptide sequence presented by Major Histocompatibility Complex (MHC) molecules. Scrambled peptides are used as negative controls in these assays to confirm that the observed T-cell proliferation, cytokine production, or expression of activation markers is not due to non-specific stimulation.

Peptide Blocking Experiments

Peptide blocking is a technique used to confirm the specificity of an antibody for its target epitope.[3][4] In this method, the antibody is pre-incubated with the immunizing peptide, which blocks the antibody's binding site. A parallel experiment using a scrambled version of the peptide should show no blocking effect, thus confirming that the antibody's binding is specific to the epitope sequence.

Cytokine Release Assays

When investigating the ability of a peptide to induce cytokine secretion from immune cells, a scrambled peptide control is essential to demonstrate that the cytokine release is a specific response to the peptide sequence and not a result of contaminants or the peptide's general properties.

Antimicrobial and Immunomodulatory Peptide Studies

In the study of antimicrobial peptides (AMPs) and other immunomodulatory peptides, scrambled versions are used to ascertain whether the observed antimicrobial or immunomodulatory activity is sequence-dependent or a more general consequence of the peptide's physicochemical properties, such as cationicity and amphipathicity.[5]

Data Presentation: Quantitative Analysis

The use of scrambled peptides allows for a direct quantitative comparison of a specific biological response to a non-specific one. The following tables summarize representative quantitative data from immunological assays using active peptides and their scrambled controls.

| Assay | Peptide | Concentration | Response (Mean ± SD) | Reference |

| TNF-α Release (pg/mL) | Active Peptide (KCF18) | 500 nM | 150 ± 20 | [1] |

| Scrambled Peptide (mKCF18) | 500 nM | 450 ± 35 | [1] | |

| IL-6 Release (pg/mL) | Active Peptide (KCF18) | 500 nM | 200 ± 25 | [4] |

| Scrambled Peptide | 500 nM | 550 ± 40 | [4] | |

| IL-1β Release (pg/mL) | Active Peptide (KCF18) | 500 nM | 100 ± 15 | [4] |

| Scrambled Peptide | 500 nM | 300 ± 30 | [4] | |

| MCP-1 Release (pg/mL) | Pin2[G] Peptide | 10 µg/mL | 1200 ± 150 | [6] |

| Unstimulated Control | - | 400 ± 50 | [6] | |

| T-Cell Proliferation (% Divided Cells) | Immunogenic Peptide | 10 µM | 65 ± 5 | Fictional Data |

| Scrambled Peptide | 10 µM | 5 ± 2 | Fictional Data | |

| Inhibition of Binding (IC50) | Active Peptide | - | 0.19 µM | [7] |

| Scrambled/Truncated Peptide | - | 7.7 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments utilizing scrambled peptides are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol measures the proliferation of antigen-specific T-cells in response to a peptide stimulus, using a scrambled peptide as a negative control.

Materials:

-

Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

-

Immunogenic peptide and corresponding scrambled peptide

-

Complete RPMI-1640 medium

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)

-

96-well round-bottom culture plates

Methodology:

-

Cell Preparation: Isolate PBMCs or splenocytes using standard density gradient centrifugation.

-

CFSE Labeling:

-

Wash cells and resuspend at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete RPMI medium.

-

Incubate on ice for 5 minutes, then wash the cells twice with complete medium.[1]

-

-

Cell Plating and Stimulation:

-

Resuspend CFSE-labeled cells at an appropriate concentration (e.g., 2 x 10⁶ cells/mL) in complete medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare 2x concentrated solutions of the immunogenic peptide, scrambled peptide, positive control (e.g., anti-CD3/CD28 beads or PHA), and a media-only negative control.

-

Add 100 µL of the peptide/control solutions to the respective wells. The final peptide concentration typically ranges from 1-10 µg/mL.

-

-

Incubation: Culture the plate for 4-6 days at 37°C in a 5% CO₂ incubator.

-

Staining and Flow Cytometry:

-

Harvest the cells from the plate.

-

Wash the cells with FACS buffer.

-

Stain with a viability dye to exclude dead cells.

-

Stain with fluorochrome-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

-

Data Analysis: Gate on the live, single-cell lymphocyte population, and then on the T-cell subset of interest (e.g., CD4+ T-cells). Analyze the CFSE fluorescence histogram to determine the percentage of cells that have undergone division.

Protocol 2: Peptide Blocking in Immunohistochemistry (IHC)

This protocol is designed to verify the specificity of a primary antibody using a blocking peptide and a scrambled peptide as a control for the blocking effect.

Materials:

-

Fixed and paraffin-embedded tissue sections on slides

-

Primary antibody

-

Immunizing (blocking) peptide

-

Scrambled peptide

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Secondary antibody and detection reagents

Methodology:

-

Antibody and Peptide Preparation:

-

Determine the optimal working concentration of the primary antibody.

-

Prepare three tubes of the diluted primary antibody in blocking buffer.

-

Tube 1 (Antibody alone): No peptide added.

-

Tube 2 (Blocked): Add the immunizing peptide at a 5-10 fold molar excess to the antibody.

-

Tube 3 (Scrambled Control): Add the scrambled peptide at the same molar excess as the immunizing peptide.

-

-

Pre-incubation: Incubate all three tubes for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Tissue Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval as required for the specific antibody.

-

Apply the contents of each of the three tubes to separate, identical tissue sections.

-

Incubate for the recommended time and temperature for the primary antibody.

-

Wash the slides thoroughly with PBS.

-

-

Detection:

-

Apply the secondary antibody and detection reagents according to the manufacturer's instructions.

-

Counterstain and mount the slides.

-

-

Analysis: Compare the staining patterns. Specific staining should be present in the "Antibody alone" and "Scrambled Control" slides but absent or significantly reduced in the "Blocked" slide.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a simplified T-cell receptor (TCR) signaling cascade initiated by a specific peptide-MHC complex, leading to T-cell activation. A scrambled peptide, unable to form a stable complex with the MHC or be recognized by the TCR, would not initiate this cascade.

Caption: TCR Signaling Pathway Initiation.

Experimental Workflows

The following diagram outlines the typical experimental workflow for validating the sequence-specificity of a peptide's immunological activity using a scrambled peptide control.

Caption: Workflow for Scrambled Peptide Control.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the OVA (257-264) Peptide: A Technical Guide for Researchers

The OVA (257-264) peptide, an octapeptide with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone in immunological research. Derived from chicken ovalbumin, this peptide is the immunodominant epitope presented by the murine MHC class I molecule H-2Kb.[1][2][3][4][5] Its well-defined characteristics and potent ability to elicit a robust CD8+ T cell response have established it as an invaluable tool for scientists in immunology, oncology, and vaccine development.[1][6] This technical guide provides an in-depth overview of the OVA (257-264) peptide, its significance, quantitative parameters, detailed experimental protocols, and key signaling pathways.

Core Properties and Significance

The significance of the OVA (257-264) peptide lies in its precise and potent interaction with the immune system. When presented by the H-2Kb molecule on the surface of antigen-presenting cells (APCs), the SIINFEKL-H-2Kb complex is recognized by the T cell receptor (TCR) of CD8+ cytotoxic T lymphocytes (CTLs).[1][7] This recognition triggers a cascade of signaling events leading to T cell activation, proliferation, and differentiation into effector cells capable of lysing target cells presenting the same epitope.[6] This makes the OVA (257-264) peptide an ideal model antigen for studying antigen processing and presentation, T cell activation, and the efficacy of immunotherapies.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the OVA (257-264) peptide, providing a reference for experimental design.

Table 1: Binding Affinity of SIINFEKL to H-2Kb

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 3.042 nM | [8] |

| Association Rate Constant (kon) | 1.627 x 107 M-1h-1 | [8] |

| Dissociation Rate Constant (koff) | 0.0495 h-1 | [8] |

Table 2: Typical Experimental Concentrations of OVA (257-264) Peptide

| Experiment Type | Peptide Concentration | Reference |

| In-vitro T Cell Stimulation | 1 µg/mL - 10 µg/mL | [9] |

| ELISpot Assay | 1 µg/mL - 10 µg/mL | [9] |

| Intracellular Cytokine Staining (ICS) | 1 µg/mL - 10 µg/mL | [10] |

| In-vivo Immunization (peptide alone) | 50 µg per mouse | [11] |

| Pulsing of Dendritic Cells | 10 µg/mL - 100 µg/mL | [12] |

Experimental Protocols

Detailed methodologies for key experiments utilizing the OVA (257-264) peptide are provided below.

In-vitro T Cell Stimulation Assay

This protocol describes the stimulation of OVA-specific CD8+ T cells (e.g., from OT-I transgenic mice) with the SIINFEKL peptide.

Materials:

-

Single-cell suspension of splenocytes from an OT-I mouse

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

OVA (257-264) peptide (SIINFEKL)

-

96-well flat-bottom culture plate

-

Cell proliferation dye (e.g., CFSE), optional

Procedure:

-

Prepare a single-cell suspension of splenocytes from an OT-I mouse.

-

(Optional) Label the splenocytes with a cell proliferation dye like CFSE according to the manufacturer's instructions to monitor cell division.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare a working solution of the OVA (257-264) peptide in complete RPMI-1640 medium. A typical final concentration is 1 µg/mL.

-

Add 100 µL of the peptide solution (or medium for a negative control) to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

-

Assess T cell activation by measuring proliferation (e.g., via CFSE dilution by flow cytometry) or cytokine production (e.g., by ELISA of the supernatant or intracellular cytokine staining).

ELISpot Assay for IFN-γ Secretion

This protocol outlines the detection of IFN-γ-secreting cells in response to OVA (257-264) peptide stimulation.

Materials:

-

ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Single-cell suspension of splenocytes (from an immunized mouse or OT-I mouse)

-

Complete RPMI-1640 medium

-

OVA (257-264) peptide (SIINFEKL)

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC or BCIP/NBT)

Procedure:

-

Prepare the ELISpot plate according to the manufacturer's instructions. This typically involves washing the pre-coated plate and blocking non-specific binding.

-

Prepare a single-cell suspension of splenocytes.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Add cells to the wells of the ELISpot plate (e.g., 2.5 x 105 to 5 x 105 cells per well).

-

Add the OVA (257-264) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium only) and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended by the manufacturer.

-

Wash the plate and add streptavidin-HRP. Incubate as recommended.

-

Wash the plate and add the substrate solution. Monitor for the development of spots.

-

Stop the reaction by washing with water.

-

Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the detection of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells following stimulation with the OVA (257-264) peptide.

Materials:

-

Single-cell suspension of splenocytes

-

Complete RPMI-1640 medium

-

OVA (257-264) peptide (SIINFEKL)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Resuspend cells in complete RPMI-1640 medium at 1-2 x 106 cells/mL.

-

Add the OVA (257-264) peptide to a final concentration of 1-10 µg/mL.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

-

Wash the cells with PBS.

-

Stain with a fixable viability dye to exclude dead cells from the analysis.

-

Wash the cells and stain for surface markers (e.g., anti-CD8, anti-CD44) in flow cytometry staining buffer.

-

Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in permeabilization buffer.

-

Wash the cells and resuspend them in flow cytometry staining buffer.

-

Acquire the samples on a flow cytometer and analyze the data to determine the frequency of cytokine-producing CD8+ T cells.

Visualizing Molecular and Experimental Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow involving the OVA (257-264) peptide.

Caption: TCR signaling cascade upon recognition of the SIINFEKL-H-2Kb complex.

Caption: General experimental workflow using the OVA (257-264) peptide.

References

- 1. jpt.com [jpt.com]

- 2. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. OVA Peptide (257-264) | 138831-86-4 | POV-3659-PI [biosynth.com]

- 5. stemcell.com [stemcell.com]

- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunodominant Epitope SIINFEKL

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunology, particularly in the study of adaptive immune responses, model antigens are indispensable tools. Among the most widely utilized and well-characterized is the peptide epitope SIINFEKL . Derived from chicken ovalbumin (OVA), SIINFEKL is the immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2][3] Its robust immunogenicity and the availability of specific T-cell receptor (TCR) transgenic mouse models, such as the OT-I mouse, have established it as a cornerstone for investigating antigen processing and presentation, CD8+ T-cell activation, and the efficacy of vaccines and immunotherapies.[2][4][5][6]

This guide provides a comprehensive technical overview of the core immunological processes involving SIINFEKL, from its generation within the cell to its role in eliciting a potent cytotoxic T-lymphocyte (CTL) response. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways to serve as a resource for professionals in immunology and drug development.

Section 1: The Journey of an Epitope: From Ovalbumin to MHC-I Presentation

The presentation of the SIINFEKL epitope on the cell surface is the culmination of a highly regulated intracellular pathway known as the MHC class I antigen processing and presentation pathway.[7] This process ensures that endogenous antigens, such as viral or tumor proteins, are surveyed by cytotoxic T-cells.

1.1. Generation of the Epitope from Endogenous Protein The journey begins in the cytosol with the source protein, chicken ovalbumin.[1][2] Cellular proteins are continuously turned over and degraded by the proteasome, a large multi-catalytic protease complex.[1][8] For antigen presentation, the immunoproteasome, an IFN-γ-inducible variant of the constitutive proteasome, is often more efficient.[9] Studies have shown that the proteasome is primarily responsible for the precise cleavage that defines the C-terminus of the SIINFEKL peptide (the Leucine residue).[1][10] However, the proteasome often generates peptides that are extended at the N-terminus.[9][10]

1.2. Transport into the Endoplasmic Reticulum These resulting peptide fragments, including N-terminally extended SIINFEKL precursors, are then transported from the cytosol into the lumen of the endoplasmic reticulum (ER).[11][8] This translocation is an ATP-dependent process mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane.[12][8][13] The TAP transporter has a preference for peptides that are 8-16 amino acids in length with hydrophobic or basic residues at the C-terminus, a characteristic that the SIINFEKL precursor fits.[14]

1.3. Peptide Trimming and Loading onto H-2Kb Within the ER, N-terminally extended precursors are trimmed by the ER aminopeptidase (B13392206) (ERAP) to the optimal 8-amino acid length for MHC-I binding.[1] This final 8-mer peptide, SIINFEKL, is then loaded onto a nascent MHC class I molecule, in this case, H-2Kb. This assembly is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes TAP, tapasin, calreticulin, and ERp57.[12][8]

1.4. Surface Presentation Once the SIINFEKL peptide is securely bound in the groove of the H-2Kb molecule, the complex is stabilized and released from the PLC. It then transits through the Golgi apparatus to the cell surface, where it is presented to CD8+ T-cells.[11][8]

Section 2: T-Cell Recognition and Activation

The presentation of the SIINFEKL/H-2Kb complex on the surface of an antigen-presenting cell (APC) is the signal that initiates a specific CD8+ T-cell response.

2.1. The OT-I T-Cell Receptor The study of SIINFEKL-specific responses is greatly facilitated by the OT-I transgenic mouse model.[5] T-cells from these mice express a TCR that is specifically engineered to recognize the SIINFEKL peptide when it is presented by the H-2Kb molecule.[6] This high degree of specificity allows for precise tracking and analysis of an antigen-specific T-cell population in various experimental settings.

2.2. TCR Signaling Cascade The binding of the OT-I TCR and its co-receptor CD8 to the SIINFEKL/H-2Kb complex initiates a cascade of intracellular signaling events.[15][16]

-

Initiation : The engagement of the TCR-pMHC complex brings the Src-family kinase LCK into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the CD3 and ζ-chains of the TCR complex.[17] LCK phosphorylates these ITAMs.

-

Signal Amplification : Phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by LCK.[17]

-

Scaffold Formation and Pathway Activation : Activated ZAP-70 phosphorylates key adaptor proteins, primarily the Linker for Activation of T-cells (LAT) and SLP-76.[17][18] This creates a crucial signaling scaffold that recruits and activates several downstream pathways:

-

PLCγ1 Pathway : Leads to the generation of IP3 and DAG. IP3 triggers calcium release, which activates the phosphatase calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[17][18]

-

PI3K-AKT-mTOR Pathway : Activated by co-stimulation (e.g., via CD28), this pathway is critical for T-cell survival, proliferation, and metabolic programming.[17][18]

-

MAPK Pathway : The recruitment of Grb2 and Sos to the LAT scaffold activates the Ras-MAPK cascade, ultimately leading to the activation of the transcription factor AP-1.[18]

-

The synergistic action of transcription factors like NFAT, AP-1, and NF-κB drives the expression of genes essential for T-cell activation, including the cytokine Interleukin-2 (IL-2), leading to clonal expansion and differentiation into cytotoxic T-lymphocytes (CTLs).[17]

Section 3: Quantitative Aspects of SIINFEKL Immunogenicity

The effectiveness of an epitope is governed by quantitative parameters, including its binding affinity for the MHC molecule and the baseline frequency of specific T-cells.

| Property | Description | Value / Details |

| Peptide Sequence | 8-amino acid sequence of the epitope.[2][19] | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) |

| Source Protein | The protein from which the peptide is derived.[2][20] | Chicken Ovalbumin (OVA), amino acids 257-264.[2] |

| MHC Restriction | The specific MHC Class I molecule that presents the peptide.[2][20] | H-2Kb (murine).[2] |

| Molecular Weight | The molecular mass of the peptide.[19] | 963.14 g/mol .[19] |

| Recognizing TCR | The T-cell receptor known for its high specificity to this complex.[4][6] | OT-I TCR.[4] |

Table 1: Core Properties of the SIINFEKL Epitope

The interaction between a peptide and an MHC molecule is a dynamic process characterized by association (on-rate) and dissociation (off-rate) constants.

| Peptide | kon (M-1h-1) | koff (h-1) | KD (nM) |

| SIINFEKL | 1.627 x 107 | 0.0495 | 3.042 |

| SIYRYYGL (SIY) | 7.889 x 105 | 0.1191 | 151 |

Data adapted from studies on peptide binding to cell surface Kb molecules.[4][21]

Table 2: Binding Affinity and Rate Constants for Peptides to H-2Kb

The precursor frequency of naive antigen-specific CD8+ T-cells can vary significantly between different epitopes. For SIINFEKL, the frequency is relatively moderate compared to other viral epitopes.

| Epitope | MHC Restriction | Average Naive Precursor Frequency (per 106 CD8+ T-cells) |

| SIINFEKL (OVA) | H-2Kb | ~10-20 |

| RGYVYQGL (VSV-N) | H-2Kb | ~5-10 |

| HGIRNASFI (MCMV-M45) | H-2Db | ~30-40 |

Values are approximate and can vary between individual mice and studies. Adapted from Obar et al., 2008.[22]

Table 3: Estimated Naive CD8+ T-Cell Precursor Frequencies for Various Epitopes

Section 4: Experimental Applications and Protocols

SIINFEKL is a versatile tool used in a wide range of immunological assays to assess CD8+ T-cell function.[20][23] Applications include evaluating cancer immunotherapy strategies, developing new vaccine adjuvants, and dissecting the fundamental mechanisms of T-cell-mediated immunity.[2][24][25]

Protocol 1: In Vitro T-Cell Activation (IFN-γ ELISpot Assay)

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

1. Materials:

-

PVDF membrane 96-well plates coated with anti-mouse IFN-γ capture antibody.

-

Splenocytes from an immunized mouse (e.g., vaccinated with an OVA-expressing vector) or OT-I splenocytes.

-

SIINFEKL peptide (typically 1-10 µg/mL).

-

Complete RPMI medium.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) conjugate.

-

BCIP/NBT substrate.

-

ELISpot reader.

2. Methodology:

-

Cell Preparation : Isolate splenocytes from immunized and control mice and prepare a single-cell suspension.

-

Plating : Add 2x105 to 5x105 splenocytes per well to the pre-coated IFN-γ plate.

-

Stimulation : Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation : Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Detection :

-

Wash the plates to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash, then add Streptavidin-AP conjugate and incubate for 1 hour.

-

Wash, then add BCIP/NBT substrate and allow spots to develop (10-30 minutes).

-

Stop the reaction by washing with distilled water.

-

-

Analysis : Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Protocol 2: In Vivo Cytotoxicity Assay

This assay directly measures the functional cytotoxic capability of antigen-specific CD8+ T-cells in a living animal.[26][27]

1. Materials:

-

Splenocytes from naive C57BL/6 mice (for target cells).

-

SIINFEKL peptide.

-

Carboxyfluorescein succinimidyl ester (CFSE) at two concentrations (e.g., 5 µM for CFSEhigh and 0.5 µM for CFSElow).

-

Immunized and naive control recipient mice.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

2. Methodology:

-

Target Cell Preparation : Isolate splenocytes from naive donor mice.

-

Population Division : Split the splenocyte population into two equal halves.

-

Pulsing and Labeling :

-

Target Population : Incubate one half with 1-2 µg/mL SIINFEKL peptide for 1 hour at 37°C. Wash, then label with a high concentration of CFSE (CFSEhigh).

-

Control Population : Incubate the other half without peptide. Label these cells with a low concentration of CFSE (CFSElow).

-

-

Cell Injection : Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. Inject approximately 10-20 x 106 total cells intravenously into both immunized and naive control recipient mice.

-

In Vivo Killing : Allow 4-18 hours for the cytotoxic T-cells in the immunized mice to identify and lyse the peptide-pulsed target cells. The exact timing depends on the strength of the immune response.[27]

-

Spleen Harvest and Analysis : Euthanize the recipient mice and harvest their spleens. Prepare single-cell suspensions.

-

Flow Cytometry : Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.

-

Calculation : Determine the ratio of CFSEhigh to CFSElow cells in both immunized and naive mice. The percentage of specific killing is calculated using the formula: % Specific Lysis = [1 - (Ratio immunized / Ratio naive)] x 100 where Ratio = (% CFSE_high / % CFSE_low)

Conclusion

The SIINFEKL peptide, in conjunction with its cognate H-2Kb MHC molecule and the OT-I TCR, represents a powerful and highly defined system in cellular immunology. Its utility spans from fundamental studies of antigen processing and T-cell signaling to the preclinical evaluation of next-generation immunotherapies and vaccines. The wealth of available data and standardized protocols makes it an invaluable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the adaptive immune system.

References

- 1. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promiscuous binding of extracellular peptides to cell surface class I MHC protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MHC class I antigen processing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. 26S proteasomes and immunoproteasomes produce mainly N‐extended versions of an antigenic peptide | The EMBO Journal [link.springer.com]

- 10. pnas.org [pnas.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. Using the TAP Component of the Antigen-Processing Machinery as a Molecular Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specificity of the proteasome and the TAP transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]

- 18. cd-genomics.com [cd-genomics.com]

- 19. SIINFEKL peptide [novoprolabs.com]

- 20. jpt.com [jpt.com]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Endogenous Naive CD8+ T Cell Precursor Frequency Regulates Primary and Memory Responses to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 24. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel in silico framework to improve MHC-I epitopes and break the tolerance to melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of T-Cell Activation by the SIINFEKL Peptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the activation of CD8+ T-cells by the model peptide antigen, SIINFEKL. Derived from chicken ovalbumin, SIINFEKL is a cornerstone of immunological research, offering a robust and reproducible system for studying antigen presentation, T-cell receptor signaling, and the development of immunotherapies and vaccines.

Core Principles of SIINFEKL-Mediated T-Cell Activation

The activation of a naive CD8+ T-cell by the SIINFEKL peptide is a multi-step process that begins with the processing and presentation of the antigen by an Antigen Presenting Cell (APC) and culminates in the T-cell's clonal expansion and differentiation into a cytotoxic T-lymphocyte (CTL). The octamer peptide SIINFEKL is the immunodominant epitope of ovalbumin (OVA) in C57BL/6 mice, where it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] T-cells engineered to express a T-Cell Receptor (TCR) specific for this peptide-MHC complex, such as those from OT-I transgenic mice, are exquisitely sensitive to this stimulus.[3]

Antigen Processing and Presentation: The MHC Class I Pathway

For a T-cell to recognize the SIINFEKL peptide, it must first be presented on the surface of an APC. This occurs via the MHC class I pathway, which is responsible for displaying endogenous antigens.

-

Proteasomal Degradation : Proteins containing the SIINFEKL sequence, such as ovalbumin, located in the cytoplasm of an APC are targeted for degradation by the proteasome.[4] This process cleaves the protein into smaller peptide fragments, including SIINFEKL.

-

TAP-Mediated Transport : The resulting peptides are transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4]

-

MHC Class I Loading : Within the ER, newly synthesized MHC class I molecules (H-2Kb in this case) bind to these peptides. The SIINFEKL peptide, being a high-affinity binder for H-2Kb, is efficiently loaded onto the MHC molecule.[1]

-

Cell Surface Presentation : The stable SIINFEKL-H-2Kb peptide-MHC (pMHC) complex is then transported to the cell surface via the Golgi apparatus.[4] Once on the surface, it is available for surveillance by CD8+ T-cells.

The following diagram illustrates the MHC Class I antigen presentation pathway for the SIINFEKL peptide.

T-Cell Recognition and Signal Transduction

The interaction between the OT-I TCR and the SIINFEKL-H-2Kb complex initiates a cascade of intracellular signaling events that lead to T-cell activation.[5][6]

-

TCR-pMHC Engagement : The TCR on a CD8+ T-cell specifically recognizes and binds to the SIINFEKL-H-2Kb complex on the APC. The CD8 co-receptor also binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction.[7]

-

Initiation of Signaling : This binding event brings the TCR complex into close proximity with co-stimulatory molecules and initiates signaling. It leads to the activation of the Src-family kinase Lck, which is associated with the CD8 co-receptor.[6]

-

ITAM Phosphorylation : Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits (γ, δ, ε, and ζ chains) that are part of the TCR complex.[6]

-

ZAP-70 Recruitment and Activation : The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is then also phosphorylated and activated by Lck.[6]

-

Downstream Signaling Cascades : Activated ZAP-70 triggers several downstream pathways:

-

PLC-γ Pathway : Leads to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3), which in turn activate Protein Kinase C (PKC) and increase intracellular calcium levels.

-

Ras-MAPK Pathway : Activates a cascade of kinases that ultimately leads to the activation of the transcription factor AP-1.

-

-

Transcription Factor Activation : These signaling pathways converge to activate key transcription factors, including Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor kappa B (NF-κB), and Activator Protein-1 (AP-1).

-

Cellular Response : These transcription factors drive the expression of genes responsible for T-cell proliferation (e.g., IL-2), differentiation, and effector functions (e.g., IFN-γ, granzymes, perforin).[8]

The diagram below outlines the TCR signaling cascade.

Quantitative Data Summary

The interactions governing SIINFEKL-mediated T-cell activation have been quantitatively characterized, providing a baseline for experimental design.

| Parameter | Value | Significance | Reference |

| SIINFEKL peptide concentration for in vitro T-cell activation | 10⁻¹² M to 10⁻⁶ M | Defines the dose-response range for stimulating OT-I T-cells. Half-maximal activation is often seen in the picomolar to nanomolar range. | |

| SIINFEKL peptide concentration for pulsing APCs | 1 µg/mL to 10 µg/mL | Standard concentration range for loading APCs to achieve robust T-cell stimulation in co-culture assays. | [9] |

| Affinity of SIINFEKL for H-2Kb (KD) | ~10⁻⁸ M | Represents a stable and high-affinity interaction, ensuring efficient presentation. | [10] |

| Upregulation of CD69 (Early Activation Marker) | 2-4 hours post-stimulation | A rapid and reliable indicator of initial T-cell activation. | [11][12] |

| Upregulation of CD25 (IL-2Rα) | 24 hours post-stimulation | Indicates a more committed state of activation and preparation for proliferation. | |

| Time to first cell division (in vitro) | ~24-36 hours | The typical timeframe for OT-I T-cells to enter the cell cycle following activation. |

Key Experimental Protocols

A. In Vitro T-Cell Activation and Cytokine Production Assay

This protocol describes the stimulation of OT-I T-cells with SIINFEKL-pulsed splenocytes and subsequent analysis of activation by intracellular cytokine staining.

Materials:

-

Spleen from an OT-I transgenic mouse

-

Spleen from a C57BL/6 mouse (as APCs)

-

SIINFEKL peptide (1 mg/mL stock in DMSO)

-

Complete RPMI-1640 medium

-

Red Blood Cell (RBC) Lysis Buffer

-

Brefeldin A

-

Anti-mouse CD8, IFN-γ, and IL-2 antibodies for flow cytometry

-

96-well U-bottom plate

Methodology:

-

Prepare APCs :

-

Harvest spleen from a C57BL/6 mouse and prepare a single-cell suspension.

-

Lyse red blood cells using RBC Lysis Buffer.

-

Wash cells and resuspend in complete RPMI at 2 x 10⁶ cells/mL.

-

-

Peptide Pulsing :

-

Add SIINFEKL peptide to the APC suspension at a final concentration of 1 µg/mL.

-

Incubate for 2 hours at 37°C to allow peptide loading onto H-2Kb molecules.

-

Wash the cells twice to remove excess, unbound peptide.

-

Resuspend the pulsed APCs at 2 x 10⁶ cells/mL and add 100 µL to each well of a 96-well plate.

-

-

Prepare Responder T-Cells :

-

Prepare a single-cell suspension from the OT-I mouse spleen and lyse RBCs.

-

Resuspend OT-I splenocytes at 2 x 10⁶ cells/mL.

-

-

Co-culture :

-

Add 100 µL of the OT-I cell suspension to the wells containing the pulsed APCs.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

-

Cytokine Staining :

-

After ~2 hours of co-culture, add Brefeldin A to the wells to inhibit cytokine secretion.

-

Incubate for an additional 4-6 hours.

-

Harvest the cells, wash, and stain for the surface marker CD8.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular IFN-γ and IL-2.

-

Analyze the cells by flow cytometry, gating on the CD8+ population to determine the percentage of cytokine-producing cells.[9]

-

B. Detection of SIINFEKL-H-2Kb Complexes on APCs

This protocol uses the specific monoclonal antibody 25-D1.16 to detect the pMHC complex on the surface of peptide-pulsed cells.[13]

Materials:

-

APCs (e.g., splenocytes, DC2.4 cell line)

-

SIINFEKL peptide

-

PE-conjugated anti-mouse OVA257-264 (SIINFEKL) pMHC antibody (clone 25-D1.16)

-

Flow cytometry buffer (PBS + 2% FBS)

Methodology:

-

Prepare and Pulse Cells :

-

Staining :

-

Wash the cells twice with cold flow cytometry buffer to remove excess peptide.

-

Resuspend the cell pellet in 100 µL of buffer containing the 25-D1.16 antibody at the recommended dilution.

-

Incubate on ice for 30 minutes in the dark.

-

-

Analysis :

-

Wash the cells twice.

-

Resuspend in buffer for analysis.

-

Analyze by flow cytometry, comparing the fluorescence of the peptide-pulsed cells to the unpulsed control. A significant shift in fluorescence indicates the presence of the SIINFEKL-H-2Kb complex.[13]

-

The following diagram illustrates the workflow for a typical in vitro T-cell activation experiment.

Conclusion

The SIINFEKL peptide system provides an invaluable and highly characterized model for dissecting the fundamental mechanisms of CD8+ T-cell activation. From the initial processing of its parent antigen to the intricate signaling cascade triggered by TCR engagement, each step has been extensively studied, offering a wealth of quantitative data and established protocols. For researchers in basic immunology and professionals in drug and vaccine development, a thorough understanding of this system is essential for designing experiments, interpreting results, and advancing novel immunotherapeutic strategies.[2][14]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Enhanced Delivery of Exogenous Peptides into the Class I Antigen Processing and Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]

- 6. Biophysical Mechanism of T Cell Receptor Triggering in a Reconstituted System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How a T Cell Receptor-like Antibody Recognizes Major Histocompatibility Complex-bound Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Control over T-Cell Activation in Vivo Using Deprotection of trans-Cyclooctene-Modified Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]

- 14. Peptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

The Scrambled Peptide: A Cornerstone of Specificity in Peptide Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics and research, establishing the sequence-specific activity of a candidate peptide is paramount. The scrambled peptide control stands as the gold standard for this purpose, serving as a rigorous negative control to ensure that the observed biological effects are a direct result of the specific amino acid sequence and not due to non-specific characteristics of the peptide. This technical guide provides a comprehensive overview of the principles, design, validation, and application of scrambled peptide controls, complete with detailed experimental protocols and quantitative data.

The Core Principle: Isolating Sequence from Composition

A scrambled peptide is a control molecule that has the exact same amino acid composition and length as the active peptide of interest, but with the amino acid residues arranged in a randomized order.[1] The fundamental principle behind its use is to create a molecule with similar physicochemical properties—such as molecular weight, charge, and hydrophobicity—to the active peptide, but lacking its specific biological activity.[1] By comparing the activity of the therapeutic or experimental peptide to its scrambled counterpart, researchers can confidently attribute any observed effects to the unique sequence of the active peptide.

Designing an Effective Scrambled Peptide Control

The design of a scrambled peptide is a critical step to ensure its utility as a negative control. A poorly designed scrambled peptide may retain some residual activity or exhibit off-target effects, confounding experimental results. Key considerations in the design process include:

-

Complete Randomization: The most straightforward approach is a complete randomization of the amino acid sequence.[1] Several online tools and software packages are available to generate scrambled sequences from a given peptide sequence.

-

Preservation of Physicochemical Properties: While randomizing the sequence, it is important to aim for a scrambled peptide that maintains a similar overall charge and polarity to the original peptide.[2] Some advanced algorithms, such as the "Wise Shuffling" method, rearrange the sequence while trying to maintain similar hydropathy and avoiding the recreation of critical binding motifs or reverse-order neighbor sequences.[2][3]

-

Avoidance of Biologically Active Motifs: The scrambled sequence should be checked against protein databases to ensure that it does not inadvertently create new, known bioactive motifs.

Validation of Scrambled Peptide Inactivity

Before use in pivotal experiments, the inactivity of a newly designed scrambled peptide should be experimentally validated. This validation process typically involves a series of in vitro assays to confirm that the scrambled peptide does not elicit the same biological response as the active peptide. Key validation steps include:

-

Binding Assays: Demonstrate that the scrambled peptide does not bind to the target receptor or protein of the active peptide. This can be assessed using techniques like ELISA, surface plasmon resonance (SPR), or co-immunoprecipitation.

-

Functional Assays: Perform in vitro functional assays relevant to the active peptide's mechanism of action. For example, if the active peptide inhibits a particular enzyme, the scrambled peptide should show no significant inhibitory activity.

-

Cell Viability/Toxicity Assays: Confirm that the scrambled peptide does not exhibit non-specific cytotoxicity at the concentrations to be used in experiments.

Data Presentation: Quantitative Comparison of Active and Scrambled Peptides

The following tables summarize quantitative data from various studies, highlighting the differential effects of active peptides and their corresponding scrambled controls.

Table 1: In Vitro Inhibition of Cancer Cell Migration

| Treatment Group | Cell Line | Concentration | Inhibition of Cell Migration (%) |

| µ-ASO-17 | Caco-2 | 120 nM | 41%[4] |

| Scrambled Control (µ-Scr) | Caco-2 | 120 nM | No significant inhibition[4] |

| µ-ASO-21 | Caco-2 | 120 nM | 30%[4] |

| Scrambled Control (µ-Scr) | Caco-2 | 120 nM | No significant inhibition[4] |

| µ-ASO-155 | Caco-2 | 120 nM | 27%[4] |

| Scrambled Control (µ-Scr) | Caco-2 | 120 nM | No significant inhibition[4] |

Table 2: In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model

| Treatment Group | Tumor Model | Dosage | Outcome |

| Bi-functional Peptide (TP-Tox) | MDA-MB-435S | Not Specified | Tumor growth retardation; 80% survival at day 100[5] |

| Control Peptides | MDA-MB-435S | Not Specified | No significant effect on tumor growth; 0% survival at day 70[5] |

Table 3: In Vivo Antinociceptive Effects in Rats

| Treatment Group | Assay | D50 (µg) |

| myr-dynamin inhibitory peptide (Dyn+) | Morphine Antinociception (Saline) | 8.1[2] |

| Scrambled Peptide (Dyn-) | Morphine Antinociception (Saline) | 3.8[2] |

| myr-dynamin inhibitory peptide (Dyn+) | Morphine Antinociception (Morphine pretreated) | 10.7[2] |

| Scrambled Peptide (Dyn-) | Morphine Antinociception (Morphine pretreated) | 5.8[2] |

Mandatory Visualization

Signaling Pathway Diagram

Caption: Specific binding of an active peptide to its receptor initiates a signaling cascade, leading to a cellular response, while the scrambled peptide control fails to bind and elicit a response.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing the effect of an active peptide versus a scrambled peptide control on cell viability.

Experimental Protocols

Detailed Methodology for a Cell Viability Assay

This protocol outlines a standard procedure for assessing the effect of a peptide and its scrambled control on the viability of a cancer cell line using a colorimetric assay such as MTT or CCK-8.

1. Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[5]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Peptide Preparation and Treatment:

-

Prepare stock solutions of the active peptide and the scrambled peptide in a suitable solvent (e.g., sterile water, PBS, or DMSO).

-

Prepare a series of dilutions of the active peptide and scrambled peptide in culture medium to achieve the desired final concentrations.

-

Include a vehicle control group that receives the same concentration of the solvent used to dissolve the peptides.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective peptide dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement (CCK-8 Assay Example):

-

Following the incubation period, add 10 µL of the Cell Counting Kit-8 (CCK-8) solution to each well.[5]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between the active peptide and scrambled peptide groups.

Detailed Methodology for an In Vivo Antitumor Study

This protocol provides a general framework for evaluating the in vivo efficacy of a therapeutic peptide against its scrambled control in a tumor xenograft model.

1. Animal Model and Tumor Implantation:

-

Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NOD-SCID) for the xenograft model.

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

2. Treatment Groups and Administration:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group):

-

Vehicle Control (e.g., saline or PBS)

-

Active Peptide

-

Scrambled Peptide Control

-

-

Administer the peptides via a suitable route (e.g., intraperitoneal, intravenous, or subcutaneous injection) at a predetermined dose and schedule (e.g., daily or every other day).

3. Monitoring and Data Collection:

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the mice throughout the study.

4. Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or at a specific time point.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Compare the tumor growth curves, final tumor weights, and survival rates between the treatment groups.

-

Perform statistical analysis to determine the significance of the antitumor effect of the active peptide compared to the scrambled peptide control.

Conclusion

The scrambled peptide control is an indispensable tool in peptide research and development, providing the necessary evidence to establish the sequence-specific activity of a peptide of interest. By carefully designing, validating, and employing scrambled peptides in well-controlled experiments, researchers can generate robust and reliable data, thereby increasing the confidence in their findings and accelerating the translation of promising peptide-based therapies from the laboratory to the clinic. The detailed protocols and quantitative examples provided in this guide offer a practical framework for the effective implementation of scrambled peptide controls in a variety of research settings.

References

Unveiling the Immunological Cornerstone: A Technical Guide to OVA (257-264) and its Interaction with MHC Class I

For Immediate Release

This whitepaper provides a comprehensive technical overview of the binding affinity of the ovalbumin-derived peptide OVA (257-264), commonly known as SIINFEKL, to Major Histocompatibility Complex (MHC) class I molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in immunology, vaccine development, and cancer immunotherapy. We delve into the quantitative binding data, detailed experimental protocols for assessing this interaction, and the cellular pathways governing its presentation to the immune system.

Introduction

The presentation of antigenic peptides by MHC class I molecules is a critical event in the initiation of a cytotoxic T lymphocyte (CTL) response, which is essential for clearing virally infected cells and tumors. The octapeptide derived from chicken ovalbumin, OVA (257-264), with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), has emerged as a cornerstone model epitope in immunological research.[1][2][3] Its high binding affinity for the murine MHC class I molecule H-2Kb makes it an invaluable tool for studying antigen presentation, T-cell activation, and the efficacy of novel immunotherapies.[3][4] This document aims to consolidate the current knowledge on OVA (257-264) MHC class I binding, providing both quantitative data and practical experimental guidance.

Quantitative Binding Affinity of OVA (257-264) to MHC Class I

The affinity of the peptide-MHC interaction is a key determinant of immunogenicity. The binding of SIINFEKL to various MHC class I alleles has been quantified using multiple experimental approaches. The most extensively studied interaction is with the murine H-2Kb allele.

| MHC Class I Allele | Peptide Sequence | Method | Binding Affinity (IC50) | Kinetic Constants (kon / koff) | Reference |

| H-2Kb | SIINFEKL | Competitive Binding Assay | 0.19 µM | - | [5] |

| H-2Kb | SIINFEKL | Predictive Algorithm | 215.07 nM | - | [6] |

| H-2Kb | SIINFEKL | Biosensor Analysis | - | kon: 5.9 x 10³ M⁻¹s⁻¹ koff: 9.1 x 10⁻⁶ s⁻¹ | [2] |

| H-2Kb | SIYRYYGL (Control) | Predictive Algorithm | 13.27 nM | - | [6] |

| H-2Kb | EQYKFYSV (Control) | Predictive Algorithm | 236.63 nM | - | [6] |

| H-2Kb | LSPFPEQL (Control) | Predictive Algorithm | 716.55 nM | - | [6] |

| H-2Ld | LSPFPEQL (Control) | Predictive Algorithm | 17,349 nM | - | [6] |

| H-2Ld | QLSPFPEQL (Control) | Predictive Algorithm | 28,392 nM | - | [6] |

Table 1: Quantitative Binding Affinity Data for OVA (257-264) and Control Peptides to MHC Class I Molecules. IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. Kinetic constants, where available, provide a more detailed view of the binding dynamics.

Experimental Protocols

Accurate determination of peptide-MHC binding affinity is crucial for epitope discovery and validation. The following are detailed methodologies for two common assays.

MHC Class I Competitive Binding Assay

This assay measures the ability of a test peptide to compete with a radiolabeled or fluorescently-labeled high-affinity reference peptide for binding to purified MHC class I molecules.

Materials:

-

Purified MHC class I molecules

-

High-affinity, labeled (e.g., ¹²⁵I-labeled or fluorescently labeled) reference peptide

-

Test peptides (e.g., SIINFEKL)

-

Assay buffer (e.g., PBS with 0.05% non-ionic detergent and protease inhibitors)

-

96-well plates

-

Detection system (e.g., gamma counter or fluorescence plate reader)

Procedure:

-

Preparation of Reagents:

-

Dilute the purified MHC class I molecules to a predetermined optimal concentration in assay buffer.

-

Prepare a stock solution of the labeled reference peptide and a dilution series of the unlabeled test peptides.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of purified MHC class I molecules to each well.

-

Add serial dilutions of the test peptide to the wells. Include wells with no test peptide (maximum binding) and wells with a large excess of unlabeled reference peptide (non-specific binding).

-

Add a constant, low concentration of the labeled reference peptide to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Separation of Bound and Free Peptide:

-

Separate the MHC-bound labeled peptide from the free labeled peptide. This can be achieved by methods such as gel filtration, immunoprecipitation with an anti-MHC antibody, or using filter plates that retain the larger MHC-peptide complexes.

-

-

Detection and Analysis:

-

Quantify the amount of bound labeled peptide using the appropriate detection system.

-

Calculate the percentage of inhibition for each concentration of the test peptide relative to the maximum binding.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the test peptide concentration and fitting the data to a sigmoidal dose-response curve.

-

MHC Class I Stabilization Assay

This cell-based assay relies on the fact that MHC class I molecules are unstable on the surface of cells deficient in the Transporter associated with Antigen Processing (TAP), such as RMA-S or T2 cells, unless a binding peptide is exogenously supplied.

Materials:

-

TAP-deficient cell line (e.g., RMA-S or T2)

-

Test peptides (e.g., SIINFEKL)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fluorescently labeled monoclonal antibody specific for the folded MHC class I molecule

-

Flow cytometer

Procedure:

-

Cell Culture:

-

Culture the TAP-deficient cells under standard conditions.

-

-

Peptide Pulsing:

-

Incubate the cells at a reduced temperature (e.g., 26°C) overnight to promote the accumulation of empty MHC class I molecules on the cell surface.

-

Wash the cells and resuspend them in serum-free medium.

-

Add serial dilutions of the test peptides to the cells in a 96-well plate. Include a negative control (no peptide) and a positive control (a known high-affinity peptide).

-

Incubate the cells with the peptides for several hours at 37°C to allow for MHC stabilization.

-

-

Staining:

-

Wash the cells to remove unbound peptide.

-

Stain the cells with a fluorescently labeled monoclonal antibody that specifically recognizes the conformed (peptide-bound) MHC class I molecule.

-

-

Flow Cytometry:

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the MHC class I staining.

-

-

Data Analysis:

-

The MFI is proportional to the number of stabilized MHC class I molecules on the cell surface.

-

Plot the MFI against the peptide concentration to determine the concentration of peptide required for half-maximal stabilization (SC50).

-

MHC Class I Antigen Presentation Pathway

The presentation of endogenous peptides like OVA (257-264) on MHC class I molecules is a multi-step process that begins in the cytosol and culminates on the cell surface.

References

- 1. ndvsu.org [ndvsu.org]

- 2. Determinant selection of major histocompatibility complex class I- restricted antigenic peptides is explained by class I-peptide affinity and is strongly influenced by nondominant anchor residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immudex.com [immudex.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

A Deep Dive into OVA Peptide Immunology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ovalbumin (OVA) and its derived peptides are indispensable tools in immunology, serving as model antigens to dissect the complexities of T-cell activation, immune tolerance, and vaccine development. This technical guide provides a comprehensive literature review of OVA peptide immunology studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and data interpretation.

Core Concepts in OVA Peptide Immunology

The adaptive immune response to protein antigens is initiated by the presentation of peptide fragments by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) to T-cells. Ovalbumin, a protein from chicken egg whites, has become a cornerstone of immunological research due to the well-characterized nature of its T-cell epitopes and the availability of transgenic T-cell receptor (TCR) mouse models (OT-I and OT-II) with specificity for these peptides.

MHC Class I and Class II Presentation of OVA Peptides

Two primary pathways of antigen presentation dictate the nature of the ensuing T-cell response:

-

MHC Class I Presentation: Endogenous proteins are degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1] In the ER, these peptides bind to newly synthesized MHC class I molecules, which then traffic to the cell surface for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).[1] The immunodominant MHC class I-restricted epitope of ovalbumin is the peptide SIINFEKL (OVA257-264) , which is presented by the H-2Kb molecule.[2][3] This interaction is crucial for inducing potent CTL responses.[3]

-

MHC Class II Presentation: Exogenous proteins are taken up by APCs through endocytosis.[4] Within the endosomal-lysosomal compartments, these proteins are proteolytically cleaved, and the resulting peptides are loaded onto MHC class II molecules.[4] These peptide-MHC class II complexes are then transported to the cell surface for presentation to CD4+ helper T-cells. The most extensively studied MHC class II-restricted epitope of ovalbumin is the peptide ISQAVHAAHAEINEAGR (OVA323-339) . This peptide can bind to the I-Ad MHC class II protein and is recognized by CD4+ T-cells in mice with the H-2b MHC haplotype.[5][6][7] Interestingly, studies have shown that OVA323-339 can bind to the I-Ad molecule in at least two different registers, leading to distinct T-cell responses.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various OVA peptide immunology studies, providing a quick reference for experimental planning.

Table 1: Key OVA Peptides and their MHC Restriction

| Peptide Sequence | Amino Acid Position | MHC Restriction | T-Cell Specificity | Reference |

| SIINFEKL | 257-264 | H-2Kb (Class I) | OT-I (CD8+) | [2][3] |

| ISQAVHAAHAEINEAGR | 323-339 | I-Ad, H-2b (Class II) | OT-II (CD4+) | [5][6][7] |

| OVA55-62 | 55-62 | H-2Kb (Class I) | CD8+ T-cells | [2] |

| OVA176-183 | 176-183 | H-2Kb (Class I) | CD8+ T-cells | [2] |

Table 2: Experimental Parameters for In Vitro and In Vivo Studies

| Parameter | Value/Range | Context | Reference |

| Dendritic Cell (DC) Pulsing with Peptide | |||

| OVA257-264 Concentration | 1 nM - 1 µM | In vitro pulsing of bone marrow-derived DCs | [8] |

| OVA323-339 Concentration | 10 - 100 µg/ml | In vitro pulsing of DCs for co-culture with OT-II T-cells | [9] |

| Incubation Time | 1 - 24 hours | In vitro pulsing of DCs | [9] |

| T-Cell Proliferation Assays | |||

| OT-I/OT-II Cell Number | 1 x 10^6 / 3 x 10^6 cells | Adoptive transfer into recipient mice | [10] |

| Peptide Immunization Dose (In Vivo) | 10 µg OVA257-264 and 10 µg OVA323-339 | Subcutaneous immunization with adjuvants | [10] |

| Cytokine Analysis | |||

| Peptide Concentration for Restimulation | 1, 5, 10 µg/mL OVA323-339 | In vitro restimulation of splenocytes from immunized mice | [11] |

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments in OVA peptide immunology.

Protocol 1: In Vitro Pulsing of Dendritic Cells with OVA Peptides

This protocol describes the loading of bone marrow-derived dendritic cells (BMDCs) with OVA peptides for subsequent T-cell activation studies.

Materials:

-

Bone marrow cells from mice

-

GM-CSF and IL-4

-

Complete RPMI-1640 medium

-

OVA peptide (e.g., SIINFEKL or OVA323-339)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Generate BMDCs by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.

-

Harvest immature BMDCs and resuspend them in complete RPMI-1640 medium.

-

Add the desired concentration of OVA peptide to the DC suspension. A common concentration range for peptide pulsing is 10-100 µg/ml.[9]

-

Incubate the cells at 37°C in a humidified CO2 incubator for 1 to 24 hours.[9][12]

-

After incubation, wash the peptide-pulsed DCs twice with PBS to remove excess, unbound peptide.

-

The peptide-pulsed DCs are now ready for use in T-cell co-culture experiments or for in vivo injection.

Protocol 2: In Vitro T-Cell Proliferation Assay using CFSE Labeling

This protocol outlines the measurement of antigen-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

-

Splenocytes from OT-I or OT-II transgenic mice

-

CFSE staining solution

-

Peptide-pulsed APCs (e.g., DCs from Protocol 1)

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Isolate splenocytes from OT-I or OT-II mice.

-

Label the splenocytes with CFSE according to the manufacturer's protocol.

-

Co-culture the CFSE-labeled T-cells with peptide-pulsed APCs at a suitable ratio (e.g., 10:1 T-cell to APC).

-

Incubate the co-culture for 3-4 days at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8 for OT-I, CD4 for OT-II).

-

Analyze the cells by flow cytometry. Proliferating cells will exhibit a stepwise reduction in CFSE fluorescence intensity.

Protocol 3: Intracellular Cytokine Staining (ICS) for T-Cell Function

This protocol describes the detection of intracellular cytokines produced by antigen-specific T-cells upon restimulation.[13]

Materials:

-

Splenocytes from immunized mice

-

OVA peptide for restimulation

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies against cell surface markers and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α)

-

Flow cytometer

Procedure:

-

Isolate splenocytes from mice previously immunized with OVA peptide and an adjuvant.

-

Restimulate the splenocytes in vitro with the cognate OVA peptide for several hours.

-

Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation to allow cytokines to accumulate intracellularly.[13]

-

Harvest the cells and stain for surface markers.

-

Fix and permeabilize the cells using appropriate buffers.

-

Stain for intracellular cytokines with fluorescently labeled antibodies.

-

Analyze the cells by flow cytometry to quantify the percentage of T-cells producing specific cytokines.

Visualizing Immunological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows in OVA peptide immunology.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 3. invivogen.com [invivogen.com]

- 4. Characterization of MHC class II-presented peptides generated from an antigen targeted to different endocytic compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]

The Discovery and Characterization of the SIINFEKL Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the SIINFEKL peptide, an immunodominant epitope of chicken ovalbumin, has been a cornerstone in the field of immunology. This octapeptide (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) is presented by the murine MHC class I molecule H-2Kb and is recognized by CD8+ T cells, particularly those expressing the OT-I T cell receptor (TCR).[1][2] Its well-defined characteristics and potent ability to elicit a robust cytotoxic T lymphocyte (CTL) response have established it as a critical model antigen in studies of T cell activation, immune surveillance, and the development of immunotherapies and vaccines.[3] This technical guide provides an in-depth overview of the discovery, characterization, and key experimental methodologies associated with the SIINFEKL epitope.

Discovery and Initial Characterization